molecular formula C10H17ClN2O3S B2799632 N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride CAS No. 1417634-12-8

N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride

Cat. No.: B2799632
CAS No.: 1417634-12-8
M. Wt: 280.77
InChI Key: YEBKBFDALANDDY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride” would likely be complex due to the presence of multiple functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its molecular structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Some potential properties to consider include its molecular weight, solubility, melting point, and boiling point .

Scientific Research Applications

  • Anti-HIV Applications : Compounds similar to N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride have been investigated for their potential anti-HIV properties. For instance, certain derivatives have been synthesized and tested for their effectiveness against HIV-1, displaying promising anti-HIV activity (Brzozowski & Sa̧czewski, 2007).

  • Anticancer and Antimicrobial Properties : Derivatives of this compound have been synthesized and evaluated for their anticancer, antimicrobial, and anti-tuberculosis activities. These studies include the assessment of their effectiveness as in-vitro antitumor agents against various cancer cell lines, as well as their antimicrobial properties against both Gram-positive and Gram-negative bacteria (Debbabi et al., 2020).

  • DNA Interaction and Antitumor Effects : Research on sulfonamide-focused libraries, including compounds related to this compound, has demonstrated their potential as antitumor agents. These compounds have been shown to interact with DNA and exhibit cytotoxic effects on cancer cells, highlighting their potential in cancer therapy (Owa et al., 2002).

  • Copper(II) Coordination and Supramolecular Chemistry : Studies have investigated the coordination of copper(II) with compounds like this compound. The findings suggest that the intermolecular hydrogen bonding between amine and sulfonamide units can influence the coordination geometries at copper centers, which is significant in the context of supramolecular chemistry and metalloenzyme studies (White et al., 1999).

  • Quantum-Chemical Calculations and Antioxidant Activity : Theoretical calculations have been applied to derivatives of this compound to define their optimized state, predict free energy, and identify molecular orbitals. This research is crucial for understanding the antioxidant activities of these compounds (Peiming et al., 2022).

Mechanism of Action

The mechanism of action of “N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride” would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with “N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride” would depend on various factors, including its physical and chemical properties, how it’s used, and how it’s handled and stored .

Properties

IUPAC Name

N-(3-amino-2-hydroxypropyl)-N-methylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S.ClH/c1-12(8-9(13)7-11)16(14,15)10-5-3-2-4-6-10;/h2-6,9,13H,7-8,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBKBFDALANDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CN)O)S(=O)(=O)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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